1-(4-ethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-(4-ethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a thiadiazole moiety, and an ethylphenyl group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the thiadiazole group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethylphenyl group or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-ethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one: An aromatic ketone with similar structural features.
2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide: A compound with a triazole ring and similar ethylphenyl group.
Uniqueness
1-(4-ethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide stands out due to its unique combination of a pyrrolidine ring, thiadiazole moiety, and ethylphenyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H22N4O2S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H22N4O2S/c1-4-12-5-7-14(8-6-12)22-10-13(9-15(22)23)16(24)19-18-21-20-17(25-18)11(2)3/h5-8,11,13H,4,9-10H2,1-3H3,(H,19,21,24) |
InChI Key |
RTFAOVDQAMHUDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
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